![molecular formula C9H11N3O2S B2992171 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole CAS No. 356062-93-6](/img/structure/B2992171.png)
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole” is a chemical compound with the IUPAC name (2Z)-5,6-dimethoxy-1,3-benzothiazol-2 (3H)-one hydrazone . It has a molecular weight of 225.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12) . This code provides a textual representation of the molecule’s structure, including the positions of atoms and the connectivity between them.Physical And Chemical Properties Analysis
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a slightly yellow to beige-green crystalline powder . It has a molecular weight of 225.27 .Scientific Research Applications
Analytical Chemistry Applications
"2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole" and its derivatives have been explored as precolumn fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). For example, a study by Saito et al. (1995) synthesized a unique acid hydrazide characterized by the benzothiazole structure conjugated to an oxazoline moiety. This compound significantly enhanced the sensitivity and separability of carboxylic acids in HPLC, demonstrating its potential for rapid assays of these compounds within 20 minutes. The method was applied to determine fatty acids in human sera, showing its utility in biochemistry and medical diagnostics (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).
Similarly, Masatoshi et al. (1995) found "5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothlazole" to be a highly sensitive and stable fluorescence derivatization reagent for carboxylic acids in liquid chromatography. The reagent demonstrated excellent reactivity with various saturated and unsaturated fatty acids, producing fluorescent derivatives that could be separated on a reversed-phase column and detected spectrofluorimetrically. This work highlights the compound's importance in enhancing detection limits and reproducibility in the analysis of fatty acids (Masatoshi, Hara, & Obata, 1995).
Materials Science
In the field of materials science, "2-hydrazino-6-methyl-benzothiazole" has been investigated as an effective corrosion inhibitor for mild steel in acidic solutions, showcasing its potential in industrial applications to protect metals against corrosion. This study by Ajmal, Mideen, and Quraishi (1994) demonstrated that the compound acts as a cathodic inhibitor in hydrochloric acid and a mixed inhibitor in sulfuric acid, significantly reducing hydrogen permeation through mild steel surfaces. These findings suggest the compound's utility in enhancing the durability and longevity of metals used in various industrial contexts (Ajmal, Mideen, & Quraishi, 1994).
Biochemistry and Drug Discovery
The applications of "2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole" extend into biochemistry and drug discovery, where its derivatives have been explored for their antimicrobial and antiparasitic properties. For instance, the synthesis of novel benzothiazole derivatives has been undertaken to assess their potential as antimicrobial and antiparasitic agents, demonstrating reasonable activities against specific nematodes and schistosomes. This area of research is critical for developing new drugs and treatments for infectious diseases, contributing to public health and medical science advancements (Mahran, El-Nassry, Allam, & El-Zawawy, 2003).
Mechanism of Action
Mode of Action
It is known that hydrazine derivatives can form condensation products with various compounds . This suggests that 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole may interact with its targets through a similar mechanism, leading to changes in the target molecules .
Biochemical Pathways
The compound’s potential to form condensation products suggests it may influence a variety of biochemical processes
Result of Action
Given the compound’s potential to form condensation products, it may induce changes in the structure and function of its target molecules .
properties
IUPAC Name |
(5,6-dimethoxy-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAWLKKWAHXULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.